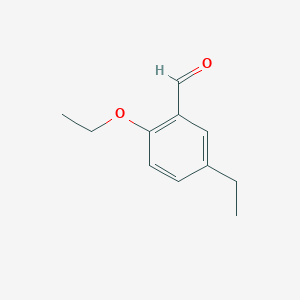

2-Ethoxy-5-ethylbenzaldehyde

Description

Properties

IUPAC Name |

2-ethoxy-5-ethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-9-5-6-11(13-4-2)10(7-9)8-12/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRVVXCTNSGQQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OCC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Transformations and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions on 2-Ethoxy-5-ethylbenzaldehyde

The aromatic ring of this compound is activated towards electrophilic attack due to the presence of two electron-donating groups: the strongly activating ethoxy group (-OEt) and the weakly activating ethyl group (-Et). The aldehyde group (-CHO), being a deactivating group, directs incoming electrophiles to the meta position relative to itself.

The directing effects of the substituents are as follows:

Ethoxy group (at C2): A powerful ortho-, para-director. It strongly activates the C4 and C6 positions.

Ethyl group (at C5): A weak ortho-, para-director. It activates the C3 and C1 positions (with C1 being blocked).

Aldehyde group (at C1): A meta-director and deactivator. It directs towards C3 and C5 (with C5 being blocked).

Considering the combined influence, the potent activating and directing effect of the C2-ethoxy group is dominant. Therefore, electrophilic substitution is overwhelmingly favored at the positions para (C4) and ortho (C6) to the ethoxy group. Steric hindrance from the adjacent aldehyde group may slightly disfavor the C6 position, potentially making the C4 position the most reactive site for many electrophilic substitution reactions.

Nucleophilic Addition Reactions of the Aldehyde Moiety

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many of the key transformations of this compound, enabling the construction of more complex molecular architectures.

Aldol (B89426) Condensation Reactions

In aldol condensation reactions, this compound can act as the electrophilic partner, reacting with an enolate generated from another carbonyl compound (like a ketone or another aldehyde). Since this compound lacks α-hydrogens, it cannot self-condense. It can, however, participate in crossed or mixed aldol condensations. For instance, reaction with acetone (B3395972) in the presence of a base would lead to the formation of a β-hydroxy ketone, which can then dehydrate to yield an α,β-unsaturated ketone.

Schiff Base Formation and Condensation Reactions

One of the most significant applications of this compound is its reaction with primary amines to form imines, commonly known as Schiff bases. This condensation reaction typically occurs under mild conditions, often with acid or base catalysis, and involves the elimination of a water molecule. The resulting Schiff bases are versatile intermediates and have been explored for their biological activities and as ligands in coordination chemistry.

Table 1: Examples of Schiff Base Formation Reactions

| Amine Reactant | Resulting Schiff Base Structure (General) | Potential Applications |

| Substituted Anilines | Aromatic imine with extended conjugation | Synthesis of heterocyclic compounds, liquid crystals |

| Aliphatic Amines | Aliphatic-aromatic imine | Building blocks for further organic synthesis |

| Hydrazine Derivatives | Hydrazone | Precursors to pyrazole (B372694) and other nitrogen-containing heterocycles |

| Semicarbazide | Semicarbazone | Characterization of aldehydes, potential bioactive compounds |

Knoevenagel Condensation Reactions

The Knoevenagel condensation involves the reaction of this compound with a compound containing an active methylene (B1212753) group, such as diethyl malonate or malononitrile (B47326). This reaction is typically catalyzed by a weak base (e.g., piperidine (B6355638) or pyridine). The initial product is a hydroxylated intermediate that readily undergoes dehydration to yield a stable, conjugated C=C double bond. This reaction is a powerful tool for carbon-carbon bond formation, leading to the synthesis of various substituted styrenes and cinnamic acid derivatives.

Oxidative and Reductive Transformations of the Aldehyde Group

The aldehyde functional group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing entry into different classes of compounds.

Oxidation: The aldehyde can be converted to 2-ethoxy-5-ethylbenzoic acid using a variety of common oxidizing agents. Mild oxidants like Tollens' reagent (silver oxide in ammonia) or Fehling's solution can be used, though stronger, more preparatively useful agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are also effective.

Reduction: The aldehyde group is easily reduced to a primary alcohol, (2-ethoxy-5-ethylphenyl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, or Ni) is also a highly effective method for this reduction.

C-H Functionalization Strategies

Modern synthetic chemistry increasingly focuses on C-H functionalization, which involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. For a molecule like this compound, several C-H bonds are potential targets for such strategies.

Aromatic C-H Functionalization: Directed C-H functionalization could potentially be achieved at the C6 position, ortho to the ethoxy group, using transition-metal catalysis. The aldehyde or ethoxy group could act as a directing group to guide a catalyst to the specific C-H bond.

Alkyl C-H Functionalization: The C-H bonds of the ethyl group are also potential sites for functionalization. Reactions such as benzylic bromination (using N-bromosuccinimide) could selectively functionalize the benzylic position (the -CH₂- of the ethyl group), opening pathways to further derivatives.

These advanced strategies offer more atom-economical and efficient routes to novel derivatives compared to traditional multi-step synthetic sequences.

Direct C-H Oxygenation of Benzaldehydes

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in organic synthesis, offering a more efficient route to complex molecules by avoiding pre-functionalized starting materials. For benzaldehydes, the aldehyde group itself can serve as a directing group, albeit a moderately-to-weakly coordinating one, posing a challenge for selective C-H activation. acs.org To overcome this, strategies involving transient directing groups (TDGs) have been developed, which reversibly bind to the aldehyde to facilitate catalyst-controlled, site-selective functionalizations. acs.orgrsc.org

Palladium-catalyzed ortho-C–H oxygenation represents a significant transformation for benzaldehydes. By employing an amino acid or amino amide as a TDG, an imine intermediate is formed in situ. This intermediate then coordinates with a palladium catalyst to form a stable cyclometallated species, directing the oxygenation to the C-H bond ortho to the aldehyde group. rsc.orgrsc.org A variety of oxygen sources can be used, including fluorinated alcohols in the presence of an oxidant, to yield fluoroalkoxylated products. rsc.orgrsc.org The reaction is tolerant of various substituents on the benzaldehyde (B42025) ring. For instance, substrates with electron-donating groups, such as the ethoxy and ethyl groups in this compound, are generally effective. Studies on similar substrates, like 2-ethylbenzaldehyde, have shown moderate yields in such transformations, highlighting the viability of this method for sterically hindered positions. rsc.org

| Substrate (Benzaldehyde Derivative) | Catalyst/TDG | Oxidant/Oxygen Source | Product | Yield | Reference |

| Benzaldehyde | Pd(OAc)₂ / 2-(2-aminopropanamido)propanoic acid | K₂S₂O₈ / Trifluoroethanol | 2-(2,2,2-trifluoroethoxy)benzaldehyde | 72% | rsc.orgrsc.org |

| 4-Methylbenzaldehyde | Pd(OAc)₂ / 2-(2-aminopropanamido)propanoic acid | K₂S₂O₈ / Trifluoroethanol | 4-methyl-2-(2,2,2-trifluoroethoxy)benzaldehyde | 85% | rsc.org |

| 4-Methoxybenzaldehyde | Pd(OAc)₂ / 2-(2-aminopropanamido)propanoic acid | K₂S₂O₈ / Trifluoroethanol | 4-methoxy-2-(2,2,2-trifluoroethoxy)benzaldehyde | 81% | rsc.org |

| 2-Ethylbenzaldehyde | Pd(OAc)₂ / 2-(2-aminopropanamido)propanoic acid | K₂S₂O₈ / Trifluoroethanol | 2-ethyl-6-(2,2,2-trifluoroethoxy)benzaldehyde | 65% | rsc.org |

| 4-Chlorobenzaldehyde | Pd(OAc)₂ / 2-(2-aminopropanamido)propanoic acid | K₂S₂O₈ / Trifluoroethanol | 4-chloro-2-(2,2,2-trifluoroethoxy)benzaldehyde | 78% | rsc.org |

This table presents data for the palladium-catalyzed ortho-C–H fluoroalkoxylation of various substituted benzaldehydes, demonstrating the reaction's scope.

Regiodivergent C-C Coupling Reactions

Regiodivergent catalysis allows for the selective formation of different constitutional isomers from the same starting materials by simply tuning the reaction conditions. For substituted benzaldehydes like o-tolualdehyde (a model for substrates with alkyl side chains), palladium-catalyzed cross-dehydrogenative coupling (CDC) reactions with unactivated arenes can be controlled to achieve either C(sp²)-H or C(sp³)-H arylation. rsc.org

This control is achieved through a transient directing group strategy. The choice of the TDG, oxidant, and additives dictates the reaction pathway. rsc.org

C(sp³)-H Arylation : Using a hydrazide TDG (e.g., acetohydrazide) and an oxidant like K₂S₂O₈, the reaction favors the arylation of the methyl group, leading to 2-benzylbenzaldehyde (B2445370) derivatives. rsc.org

C(sp²)-H Arylation : Conversely, employing an amino acid TDG (e.g., 2-amino-4-chlorobenzoic acid) and an electrophilic [F⁺] oxidant promotes arylation at the aromatic C-H bond ortho to the aldehyde, yielding biaryl products. rsc.org

This regiodivergent approach provides a powerful tool for synthesizing different classes of compounds from a single precursor. The principles are applicable to this compound, which possesses both aromatic C(sp²)-H bonds and an alkyl C(sp³)-H bond on the ethyl group, offering potential for selective C-C bond formation at either site. Beyond these advanced CDC reactions, benzaldehyde derivatives are also common coupling partners in traditional cross-coupling reactions like the Suzuki-Miyaura reaction, where a palladium catalyst couples an organoboron reagent with an organohalide. researchgate.neteie.grchemie-brunschwig.ch

| Target Selectivity | Substrate | Coupling Partner | Catalyst | TDG / Oxidant | Product Type | Reference |

| C(sp³)-H Arylation | o-Methylbenzaldehyde | Phenetole | Pd(OAc)₂ | Acetohydrazide / K₂S₂O₈ | 2-Benzylbenzaldehyde derivative | rsc.org |

| C(sp²)-H Arylation | o-Methylbenzaldehyde | Phenetole | Pd(OAc)₂ | 2-Amino-4-chlorobenzoic Acid / [F⁺] oxidant | Biaryl derivative | rsc.org |

This table illustrates the conditions for achieving regiodivergent C-C coupling on a model benzaldehyde substrate.

Mechanistic Elucidation of Key Reactions Involving this compound

Understanding the mechanisms of these complex transformations is crucial for optimizing reaction conditions and expanding their scope.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by determining the extent to which an atom is involved in bond-breaking or bond-forming in the rate-determining step. core.ac.uklibretexts.org This is achieved by comparing the reaction rates of a substrate and its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). libretexts.orgprinceton.edu

A significant primary KIE (typically kH/kD > 2) is observed when a C-H bond is cleaved in the rate-limiting step. core.ac.ukprinceton.edu For instance, in a copper-mediated ortho-C-H sulfonylation of benzaldehydes using β-alanine as a TDG, KIE experiments were conducted. nih.gov An intermolecular KIE value of kH/kD = 3.3 was obtained, strongly suggesting that the C-H bond cleavage is the turnover-limiting step of the catalytic cycle. nih.gov Similarly, a KIE of 4.04 was found for a C-H alkylation process, also indicating that C-H activation is rate-determining. researchgate.net For reactions involving this compound, a KIE study could definitively confirm whether the C-H activation at the aromatic ring or the ethyl group is the slow step in transformations like those described above.

Transition State Analysis of Reaction Pathways

Computational chemistry, particularly using Density Functional Theory (DFT), provides profound insights into reaction mechanisms by mapping potential energy surfaces and characterizing the structures of transition states. rsc.org Such studies can trace the entire reaction pathway, calculate activation energy barriers, and explain observed selectivities. rsc.orgresearchgate.net

For reactions involving benzaldehydes, computational studies have clarified several mechanisms:

Acetalization : Calculations on the acid-catalyzed acetalization of benzaldehyde identified the labile hemiacetal as the highest energy species, suggesting its formation could be the rate-determining step. researchgate.net

Rearrangements : DFT calculations were used to elucidate the mechanism of the acid-catalyzed rearrangement of o-(pivaloylaminomethyl)benzaldehydes. The computations explained the observed product distributions by comparing the stability of cationic intermediates and the energy barriers leading to rearranged aldehydes versus dimer-like products. beilstein-journals.org

C-H Activation : In the copper-mediated sulfonylation of benzaldehydes, kinetic and Hammett analysis pointed towards a turnover-limiting concerted asynchronous C-H cleavage that proceeds via a dearomative Wheland-type transition state. nih.gov

For this compound, transition state analysis could be employed to predict the regioselectivity of C-H functionalization by comparing the activation barriers for reaction at the different available C-H bonds.

| Reaction Studied | Computational Method | Key Finding | Reference |

| Acetalization of Benzaldehyde | Ab initio (Hyperchem 8.0) | Hemiacetal formation is the likely rate-determining step due to its high energy (1399.6 kJ/mol). | researchgate.net |

| Rearrangement of o-(pivaloylaminomethyl)benzaldehydes | DFT (B3LYP/6-31+G(d,p)) | Explained product distribution based on the calculated relative stabilities of cationic intermediates (ΔG values). | beilstein-journals.org |

| Schiff Base Synthesis from Benzaldehyde | Density Functional Theory | Showed that in apolar solvents, a second amine molecule can stabilize the first transition state. | peerj.com |

| Ozonation of Benzaldehyde | Density Functional Theory | Predicted that acyl hydrogen atom abstraction has a lower activation barrier than other pathways. | unh.edu |

This table summarizes findings from computational studies on various reactions involving benzaldehyde.

Role of Directing Groups in Catalytic Reactions

Directing groups (DGs) are fundamental to achieving high regioselectivity in C-H activation reactions. scielo.br They work by coordinating to the metal catalyst, positioning it in close proximity to a specific C-H bond, which facilitates a cyclometallation event. scielo.brmdpi.com This strategy transforms an intermolecular reaction into a pseudo-intramolecular one, overcoming challenges of innate substrate reactivity. nih.gov

In the context of benzaldehydes, which are not strong coordinating agents themselves, the use of transient directing groups (TDGs) is particularly effective. acs.orgrsc.org These are often amines or amino acids that react reversibly with the aldehyde to form an imine. nih.govresearchgate.net This in situ-formed imine acts as a much more effective bidentate or monodentate directing group. rsc.orgresearchgate.net

The mechanism generally proceeds as follows:

Imine Formation : The benzaldehyde condenses with the TDG (e.g., an amino acid). rsc.org

Cyclometallation : The imine coordinates to the metal center (e.g., Pd(II)), followed by an intramolecular C-H activation to form a stable metallacycle (e.g., a palladacycle). rsc.orgrsc.org This step determines the site of functionalization.

Functionalization/Reductive Elimination : The C-H bond, now part of a C-M bond, undergoes reaction with a coupling partner or an oxidant. Subsequent reductive elimination releases the functionalized product and regenerates the active catalyst. acs.orgrsc.org

Hydrolysis : The imine in the product is hydrolyzed back to an aldehyde, releasing the TDG, which can re-enter the catalytic cycle. rsc.org

The ethoxy group on this compound also plays an electronic role. As an electron-donating group, it can increase the electron density of the aromatic ring, potentially influencing the rate of electrophilic C-H activation steps. acs.org The choice of the metal catalyst (e.g., Pd, Ru, Rh, Cu) and the specific structure of the TDG are critical in dictating the reaction outcome, enabling a diverse range of transformations including oxygenation, halogenation, amidation, and arylation. acs.orgnih.govacs.org

Spectroscopic Analysis Methodologies for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of 2-Ethoxy-5-ethylbenzaldehyde provides specific information about the chemical environment of each proton. The aldehyde proton (-CHO) is highly deshielded and appears as a distinct singlet at approximately 9.8-10.5 ppm. The protons on the aromatic ring typically appear in the range of 6.9-7.8 ppm. The ethoxy group protons show a characteristic quartet and triplet pattern, corresponding to the -OCH₂- and -CH₃ groups, respectively. Similarly, the ethyl group attached to the ring presents a quartet for the benzylic -CH₂- and a triplet for the terminal -CH₃.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aldehyde H | 10.3 | Singlet (s) | N/A | 1H |

| Aromatic H (Position 6) | 7.6 | Doublet (d) | ~2.0 | 1H |

| Aromatic H (Position 4) | 7.4 | Doublet of Doublets (dd) | ~8.4, 2.0 | 1H |

| Aromatic H (Position 3) | 6.9 | Doublet (d) | ~8.4 | 1H |

| Ethoxy -CH₂- | 4.1 | Quartet (q) | 7.0 | 2H |

| Ethyl -CH₂- | 2.7 | Quartet (q) | 7.6 | 2H |

| Ethoxy -CH₃ | 1.4 | Triplet (t) | 7.0 | 3H |

Note: Data are predicted based on known values for structurally similar compounds. rsc.orgchemicalbook.comchemicalbook.comresearchgate.net

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of unique carbon atoms and information about their electronic environments. The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically above 189 ppm. rsc.org Aromatic carbons resonate between 110 and 160 ppm, with those bonded to the oxygen of the ethoxy group appearing further downfield. The carbons of the ethoxy and ethyl groups appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 191.0 |

| C2 (Ar, C-O) | 159.0 |

| C5 (Ar, C-Et) | 142.0 |

| C1 (Ar, C-CHO) | 125.0 |

| C6 (Ar) | 128.0 |

| C4 (Ar) | 127.0 |

| C3 (Ar) | 112.0 |

| Ethoxy -CH₂- | 64.0 |

| Ethyl -CH₂- | 28.0 |

| Ethoxy -CH₃ | 14.8 |

Note: Data are predicted based on known values for structurally similar compounds. rsc.orgrsc.orgchemicalbook.com

To unambiguously assign proton and carbon signals and to confirm the substitution pattern of the benzene (B151609) ring, advanced 2D NMR experiments are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would confirm the coupling between the methylene (B1212753) and methyl protons within the ethyl and ethoxy groups, as well as the coupling between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing through-space correlations. A NOESY spectrum would show a correlation between the aldehyde proton and the H6 proton on the ring, and between the ethoxy methylene protons and the H3 proton, confirming the ortho positioning of the aldehyde and ethoxy groups. ipb.ptgatech.edu

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the aromatic aldehyde. acs.orgresearchgate.net The presence of the aldehyde is further supported by two weaker bands corresponding to the C-H stretching of the aldehyde group, typically found around 2720 cm⁻¹ and 2820 cm⁻¹. dergipark.org.tr

Vibrations associated with the aromatic ring include C=C stretching bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the ethoxy group is expected to produce a strong band around 1250 cm⁻¹ (for the aryl-O stretch) and another near 1040 cm⁻¹ (for the alkyl-O stretch). The C-H stretching vibrations of the alkyl chains (ethoxy and ethyl groups) appear as strong bands in the 2850-3000 cm⁻¹ range. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aldehyde (-CHO) | ~2820, ~2720 | Weak to Medium |

| C=O Stretch | Aldehyde (Aryl Ketone) | ~1690 | Strong |

| C-H Stretch | Alkyl (Ethyl, Ethoxy) | 2850-3000 | Strong |

| C=C Stretch | Aromatic Ring | 1450-1600 | Medium to Weak |

Note: Data are based on typical values for the specified functional groups. acs.orgresearchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one in this compound, exhibit characteristic absorptions in the ultraviolet and visible regions. msu.edu

The spectrum is expected to show two main absorption bands. The first, a strong band at a shorter wavelength (around 250-280 nm), is attributed to the π → π* transition of the conjugated aromatic system, which includes the benzene ring and the carbonyl group. A second, weaker band at a longer wavelength (around 320-350 nm) corresponds to the n → π* transition, which involves the promotion of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. The ethoxy and ethyl substituents can cause a slight red-shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzaldehyde (B42025). science-softcon.de

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. mdpi.com For this compound, with a molecular formula of C₁₁H₁₄O₂, the exact molecular weight is 178.23 g/mol . matrixscientific.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 178. A prominent fragment would be the [M-1]⁺ peak at m/z 177, resulting from the loss of the aldehydic hydrogen atom. Another significant fragmentation pathway involves the loss of the ethyl group from the ethoxy moiety (•CH₂CH₃), leading to a fragment at m/z 149. Subsequent loss of carbon monoxide (CO) from this fragment would yield a peak at m/z 121. Cleavage of the ethyl group from the benzene ring would result in a fragment at m/z 149.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Identity of Lost Neutral Fragment |

|---|---|---|

| 178 | [C₁₁H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 177 | [M - H]⁺ | H• |

| 150 | [M - C₂H₄]⁺ | Ethene (from ethoxy group) |

| 149 | [M - C₂H₅]⁺ | Ethyl radical (from ring) |

| 149 | [M - CHO]⁺ | Formyl radical |

Note: Fragmentation patterns are predicted based on common fragmentation rules for aromatic aldehydes and ethers. nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound.

Despite a thorough search of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for this compound has been publicly reported. Consequently, detailed research findings on its crystal structure, including unit cell parameters, space group, and precise atomic coordinates, are not available at this time.

The determination of the crystal structure of this compound would require the synthesis of a high-quality single crystal suitable for X-ray diffraction analysis. Such an analysis would provide definitive proof of its molecular structure in the solid state and offer insights into the packing of the molecules within the crystal lattice. This empirical data remains a gap in the current scientific literature for this specific compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other chemical properties with high accuracy.

The first step in a computational study is typically geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy of the molecule. For 2-Ethoxy-5-ethylbenzaldehyde, the geometry is largely defined by the planar benzene (B151609) ring. The aldehyde, ethoxy, and ethyl substituents, however, introduce conformational flexibility.

The aldehyde group (-CHO) is expected to be coplanar with the benzene ring to maximize π-conjugation, which is an energetically favorable arrangement. The orientation of the ethoxy (-OCH₂CH₃) and ethyl (-CH₂CH₃) groups relative to the ring is more complex. The C(ring)-O-C-C dihedral angle of the ethoxy group and the C(ring)-C-C dihedral angle of the ethyl group will determine the most stable conformation. Studies on similar alkoxy-substituted benzaldehydes suggest that the lowest energy conformer will likely have the alkyl chains oriented in a way that minimizes steric hindrance with adjacent groups and the benzene ring. acs.org The planarity of the benzaldehyde (B42025) core is a consistent finding in structural studies of related molecules. acs.org

Table 1: Predicted Geometrical Parameters for this compound (Optimized) (Note: These are representative values based on DFT calculations of similar substituted benzaldehydes. Actual values would require a specific calculation for this molecule.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.21 Å |

| C(ring)-C(aldehyde) | ~1.48 Å | |

| C(ring)-O(ethoxy) | ~1.36 Å | |

| C(ring)-C(ethyl) | ~1.51 Å | |

| (C-C)mean (benzene) | ~1.40 Å | |

| Bond Angle | C(ring)-C-O (aldehyde) | ~124° |

| C(ring)-O-C (ethoxy) | ~118° | |

| C(ring)-C-C (ethyl) | ~121° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the ethoxy group, due to their electron-donating nature. The LUMO is anticipated to be distributed over the carbonyl group and the π-system of the benzene ring, as the aldehyde group is electron-withdrawing. This distribution makes the carbonyl carbon an electrophilic site, susceptible to attack by nucleophiles.

Table 2: Predicted Frontier Molecular Orbital Properties (Note: Values are illustrative and based on typical results for similar aromatic aldehydes.)

| Property | Predicted Value | Implication |

| HOMO Energy | ~ -6.5 eV | Region of electron donation (nucleophilic character) |

| LUMO Energy | ~ -1.8 eV | Region of electron acceptance (electrophilic character) |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.7 eV | Indicates good kinetic stability |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.net It helps in identifying the sites for electrophilic and nucleophilic attack. researchgate.net The map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue indicates regions of most positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green and yellow represent areas with intermediate potential. youtube.comyoutube.com

In the MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. This confirms it as the primary site for protonation and electrophilic attack. Regions of positive potential (blue) would be found around the aldehyde hydrogen and the hydrogens of the aromatic ring, indicating them as sites susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding structure, charge distribution, and intramolecular interactions. wisc.edujuniperpublishers.com It examines charge transfer and delocalization effects by analyzing interactions between filled "donor" NBOs and empty "acceptor" NBOs. q-chem.comusc.edu The strength of these interactions is quantified using second-order perturbation theory, where a larger stabilization energy (E(2)) indicates a more significant interaction. wisc.edu

For this compound, significant intramolecular hyperconjugative interactions are expected. Key interactions would include the delocalization of lone pair electrons from the oxygen atoms (n) into the antibonding orbitals (π) of the aromatic ring and the carbonyl group. For example, the interaction n(O_ethoxy) → π(C_ring-C_ring) contributes to the electron-donating effect of the ethoxy group. These interactions stabilize the molecule and influence its electronic properties and reactivity. researchgate.net

Table 3: Predicted NBO Analysis - Second-Order Perturbation Theory (Note: This table presents hypothetical but chemically reasonable interactions and stabilization energies.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP(1) O(carbonyl) | π(C(ring)-C(ring)) | ~ 20-25 | π-conjugation |

| LP(1) O(ethoxy) | π(C(ring)-C(ring)) | ~ 18-22 | π-conjugation / Resonance |

| π(C(ring)-C(ring)) | π*(C=O) | ~ 15-20 | π-conjugation |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While no specific MD studies on this compound were found, this technique could be applied to investigate various dynamic properties. For instance, MD simulations on the related compound benzaldehyde have been used to explore its interaction with and permeation through biological membranes. nih.gov

An MD simulation of this compound could be used to:

Analyze Solvation: Study how the molecule interacts with different solvents, which is crucial for understanding its solubility and reactivity in various media.

Probe Conformational Dynamics: Investigate the flexibility of the ethoxy and ethyl side chains and the transitions between different conformational states.

Simulate Interactions with Biomolecules: Model the binding of the molecule to a protein's active site, providing insights into potential biological activity. Such simulations are common for studying potential drug candidates and their targets. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Related Chemical Spaces

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. jmaterenvironsci.comnih.govleidenuniv.nl Instead of studying a single molecule, QSAR analysis requires a dataset of structurally related compounds with measured activities (e.g., antimicrobial, antiallergic). jmaterenvironsci.comleidenuniv.nl

For a chemical space including this compound, a QSAR study would involve:

Dataset Compilation: Assembling a series of substituted benzaldehydes with known biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and topological descriptors.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical model that correlates the descriptors with the observed activity. jmaterenvironsci.com

Model Validation: Testing the predictive power of the model using an external set of compounds or cross-validation techniques.

Such a model could then be used to predict the activity of new, unsynthesized benzaldehyde derivatives, guiding the design of more potent compounds.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of aldehyde derivatives. These theoretical calculations provide valuable insights into the molecule's vibrational frequencies (Infrared spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts, which can be compared with experimental data to confirm the molecular structure.

For substituted benzaldehydes, DFT calculations using specific functionals, such as B3LYP with a 6-311G(d,p) basis set, have been successfully employed to compute IR, ¹H, and ¹³C NMR data. researchgate.net The process involves optimizing the molecular geometry to find its most stable conformation, followed by calculations of spectroscopic parameters. researchgate.net Theoretical studies on para-substituted benzaldehydes have shown that parameters like the rotational barrier of the formyl group can be correlated with spectroscopic data, including IR frequencies and the chemical shifts of ¹H and ¹³C nuclei. researchgate.net

The calculated values for related molecules often show strong agreement with experimental findings. For instance, in studies of benzaldehyde thiosemicarbazone, the calculated chemical shifts for aromatic carbons were found to be in the range of 116-159 ppm, which corresponds well with the observed region of 120-154 ppm. researchgate.net Such computational analyses also help in assigning specific vibrational modes in an IR spectrum and understanding how substituents on the benzene ring influence the electronic environment and, consequently, the spectroscopic output.

Table 1: Comparison of Theoretical and Experimental Spectroscopic Data for a Representative Benzaldehyde Derivative

| Parameter | Computational Method | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR (Aromatic) | DFT/B3LYP | 116-159 ppm | 120-154 ppm |

| ¹H NMR (Formyl) | DFT | Correlated with rotational barrier | Correlated with electronic effects |

| IR Frequency (C=O) | DFT | Correlated with rotational barrier | Varies with substitution |

Studies on Non-Linear Optical (NLO) Properties of Related Aldehyde Derivatives

Non-linear optical (NLO) materials are crucial for modern technologies like optical data storage, signal processing, and optical switching. nih.govfrontiersin.org Organic molecules, particularly those with π-conjugated systems, are of great interest for NLO applications due to their potential for large molecular hyperpolarizabilities and fast response times. nih.govjhuapl.edu Computational studies are essential for predicting the NLO properties of new compounds and guiding the synthesis of promising materials. researchgate.net

The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which arises from the interaction of intense light with the material. researchgate.net Key parameters used to quantify NLO properties include the linear polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). nih.govnih.gov DFT calculations are a common method for determining these parameters for aldehyde derivatives. nih.govacs.org

Studies on various aromatic aldehyde derivatives have shown that the presence of electron-donating and electron-accepting groups can enhance NLO properties by facilitating intramolecular charge transfer (ICT). nih.gov For example, computational investigations of brominated dimethoxybenzaldehydes using the CAM-B3LYP functional have been performed to calculate their third-order nonlinear susceptibility (χ⁽³⁾). acs.orgacs.org The results of such studies help to establish structure-property relationships, indicating how the type and position of substituents on the benzaldehyde ring influence the NLO response. acs.orgtandfonline.com

Table 2: Calculated NLO Properties for Representative Organic Molecules

| Compound Family | Computational Method | Key NLO Parameter | Typical Calculated Value |

|---|---|---|---|

| Chromene Derivatives | DFT | Average Polarizability <α> | 6.77 x 10⁻²³ esu |

| Non-Fullerene Acceptors | DFT/M06 | First Hyperpolarizability (β_total) | 13.44 x 10⁻²⁷ esu |

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govscirp.org This method maps the electron distribution of a molecule in a crystal, providing a detailed picture of how neighboring molecules interact. nih.govrsc.org The analysis generates a three-dimensional Hirshfeld surface mapped with properties like dnorm, which highlights intermolecular contacts shorter, equal to, or longer than van der Waals radii using a red-white-blue color scheme. nih.govnih.gov

H···H interactions: Often the most abundant contacts due to the high proportion of hydrogen atoms on the molecular surface. nih.govnih.gov

C-H···O hydrogen bonds: Interactions between a carbon-bound hydrogen and an oxygen atom, frequently involving the aldehyde's carbonyl group. nih.govrsc.org

C-H···π interactions: Where a C-H bond points towards the face of an aromatic ring. nih.gov

π–π stacking: Interactions between the planar aromatic rings of adjacent molecules. nih.govrsc.org

In studies of various benzaldehyde derivatives, Hirshfeld analyses have quantified the contributions of these different interactions. For example, in one Schiff base derivative, H···H contacts accounted for 61.5% of the total interactions, followed by H···C/C···H (20.3%) and H···O/O···H (11.7%) contacts. nih.gov This type of analysis is crucial for understanding the supramolecular assembly of molecules in the solid state and for crystal engineering. nih.govmdpi.com

Table 3: Common Intermolecular Contacts in Aldehyde Derivatives Identified by Hirshfeld Surface Analysis

| Interaction Type | Description | Typical Contribution |

|---|---|---|

| H···H | Contacts between hydrogen atoms on adjacent molecules. | Often > 50% |

| C-H···O | A weak form of hydrogen bonding involving the carbonyl oxygen. | Significant, variable |

| H···C / C···H | Reciprocal contacts between hydrogen and carbon atoms, often indicating C-H···π interactions. | 15-25% |

| π–π Stacking | Stacking of aromatic rings. | Presence and contribution depend on molecular packing. |

Applications and Synthetic Utility in Material Science and Organic Synthesis

Role as Building Blocks for Complex Organic Molecules

The reactivity of the aldehyde functional group, coupled with the directing effects of the ethoxy and ethyl substituents, makes 2-Ethoxy-5-ethylbenzaldehyde a strategic starting material for the synthesis of more intricate molecules.

Substituted benzaldehydes, such as this compound, are pivotal precursors in the synthesis of a diverse range of heterocyclic compounds. The aldehyde functionality readily participates in condensation reactions with various nucleophiles, leading to the formation of different ring systems. For instance, in multicomponent reactions like the Biginelli reaction, substituted benzaldehydes react with a β-ketoester and urea (B33335) or thiourea (B124793) to yield dihydropyrimidinones and their thio-analogs. These heterocyclic cores are of significant interest due to their presence in many biologically active compounds.

The general scheme for such a reaction would involve the acid-catalyzed condensation of this compound with ethyl acetoacetate (B1235776) and urea. The resulting dihydropyrimidinone would bear the 2-ethoxy-5-ethylphenyl group, which can be further modified to generate a library of derivatives. This approach is a cornerstone of diversity-oriented synthesis, aiming to produce a wide range of structurally diverse molecules for biological screening.

The structural framework of this compound is amenable to the synthesis of various dyes and pigments. The aldehyde group can be utilized in condensation reactions with active methylene (B1212753) compounds or aromatic amines to form chromophoric systems. For example, the reaction of this compound with compounds containing a reactive methylene group, such as malononitrile (B47326) or indene-1,3-dione, in the presence of a base, can lead to the formation of intensely colored products.

Furthermore, while direct evidence for this compound in the synthesis of BODIPY (boron-dipyrromethene) dyes is not extensively documented, the use of structurally similar substituted benzaldehydes in this context is well-established. The aldehyde group reacts with pyrrole (B145914) derivatives to form a dipyrromethane, which is then oxidized and complexed with a boron source to yield the highly fluorescent BODIPY core. The ethoxy and ethyl substituents on the phenyl ring of this compound would be expected to modulate the photophysical properties of the resulting dye, such as its absorption and emission wavelengths, by altering the electron density of the conjugated system.

The aldehyde functionality of this compound allows for its incorporation into polymeric structures. One such application is in the synthesis of polyacetals through copolymerization with vinyl ethers. Cationic copolymerization of a benzaldehyde (B42025) derivative with a vinyl ether, such as isobutyl vinyl ether, can lead to the formation of an alternating copolymer. acs.org In this reaction, the aldehyde group acts as a monomer that can be attacked by the growing polymer chain.

The resulting polyacetal would have a backbone consisting of alternating 2-ethoxy-5-ethylphenyl and ether linkages. The physical and chemical properties of such a polymer would be influenced by the bulky and somewhat flexible 2-ethoxy-5-ethylphenyl side chains. These polymers may exhibit interesting thermal and mechanical properties and could be designed to be degradable under specific conditions, such as acidic hydrolysis of the acetal (B89532) linkages.

Development of Advanced Synthetic Intermediates

This compound can be transformed into more complex and functionally rich synthetic intermediates. For example, it can serve as a starting material for the synthesis of 2-ethoxy-5-(trans-4-propylcyclohexyl)-benzaldehyde. This transformation involves a series of reactions that extend the molecular complexity by introducing a cyclohexyl ring system. Such advanced intermediates are valuable in the synthesis of liquid crystals and other functional materials where specific molecular shapes and properties are required.

The synthesis of these advanced intermediates often involves multiple steps, including olefination of the aldehyde group, followed by reduction and further functional group manipulations. The presence of the ethoxy and ethyl groups can influence the reactivity and selectivity of these transformations.

Strategies for Diversity-Oriented Synthesis (DOS) using this compound Core

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening. The core structure of this compound is well-suited for DOS approaches. The aldehyde group provides a key branching point for introducing molecular diversity.

For example, the aldehyde can be converted into a variety of functional groups, such as an alcohol, a carboxylic acid, an amine, or an alkyne. Each of these new functional groups can then be subjected to a different set of reactions to create a diverse array of molecular scaffolds. Furthermore, multicomponent reactions, as mentioned in the context of heterocyclic synthesis, are a hallmark of DOS, and this compound is an ideal substrate for such reactions. The combination of different building blocks in a one-pot reaction with this compound can lead to the rapid assembly of complex and diverse molecular architectures.

Utilization in Fragrance and Flavor Synthesis (as a chemical intermediate)

Substituted benzaldehydes are widely used as intermediates in the fragrance and flavor industry. While this compound itself may not be a primary fragrance component, it can serve as a precursor to other aromatic compounds with desirable olfactory properties. For instance, a structurally related compound, 2-ethoxy-5-(1-propenyl)phenol, is known to possess a sweet, vanilla-like odor. It is plausible that this compound could be a key intermediate in the synthesis of such compounds through reactions that modify the ethyl group, for example, through dehydrogenation to a propenyl group.

The synthesis of fragrance molecules often involves subtle modifications to the molecular structure to fine-tune the odor profile. The ethoxy and ethyl groups on the this compound ring provide handles for such modifications, allowing for the creation of new and interesting fragrance and flavor compounds.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | C11H14O2 | 178.23 | - |

| 2-Ethylbenzaldehyde | C9H10O | 134.18 | 209.67 |

| Benzaldehyde, 2-hydroxy, 5-ethyl | C9H10O2 | 150.17 | 566.26 (K) |

Table 2: Spectroscopic Data for 2-Ethoxybenzaldehyde (B52182)

| Spectroscopic Technique | Key Features |

| Infrared (IR) Spectrum | Characteristic C=O stretching vibration for the aldehyde group. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to its molecular weight. |

Specific spectral data for this compound was not available in the search results. Data for the related compound 2-Ethoxybenzaldehyde is provided as a reference.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Ethoxy-5-ethylbenzaldehyde in laboratory settings?

- Methodological Answer : The synthesis typically involves alkylation of substituted benzaldehyde precursors. For example, Katritzky et al. (2000) demonstrated that introducing alkoxy groups (e.g., ethoxy) at specific positions on the benzaldehyde backbone requires controlled reaction conditions, such as using anhydrous solvents, catalysts like potassium carbonate, and temperatures between 60–80°C. Optimization of substituent compatibility (e.g., ethyl vs. methoxy groups) is critical to avoid side reactions .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and electronic environments .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Assesses purity and detects volatile impurities .

- High-Performance Liquid Chromatography (HPLC) : Quantifies compound purity under standardized conditions .

Q. What safety precautions are necessary when handling this compound in laboratory experiments?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Storage : Keep containers tightly sealed in dry, well-ventilated areas away from ignition sources .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis under varying alkoxy substituent conditions?

- Methodological Answer :

- Design of Experiments (DOE) : Systematically vary parameters (solvent polarity, temperature, catalyst loading) to identify optimal conditions. For example, polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in alkoxy-group introduction .

- Kinetic Studies : Monitor reaction progress via thin-layer chromatography (TLC) to determine rate-limiting steps .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

- Methodological Answer :

- Standardized Protocols : Replicate experiments using ASTM or OECD guidelines to ensure consistency in measurements (e.g., solubility in ethanol vs. water) .

- Statistical Analysis : Apply ANOVA to compare data across studies, identifying outliers due to impurities or instrumentation variability .

- Cross-Validation : Use multiple analytical techniques (e.g., DSC for melting point, Karl Fischer titration for moisture content) to verify key properties .

Q. How does the electronic environment of substituents influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Hammett Analysis : Correlate substituent σ-values with reaction rates to quantify electronic effects. Ethoxy groups (-OCH2CH3) exhibit moderate electron-donating effects, which may stabilize intermediates in nucleophilic attacks .

- Computational Modeling : Density Functional Theory (DFT) calculations can predict charge distribution and reactive sites on the benzaldehyde ring .

Q. What are the implications of this compound’s stability under acidic or basic conditions for experimental design?

- Methodological Answer :

- pH-Dependent Stability Tests : Expose the compound to buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy. Stability in neutral conditions is typical, but acidic media may hydrolyze ethoxy groups .

- Reaction Quenching : In reactions involving strong acids/bases, use neutralization steps (e.g., adding NaHCO3) to preserve integrity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Reference Standards : Compare data with high-purity commercial samples or synthetic standards validated by independent labs .

- Deuterated Solvent Effects : Note that NMR shifts vary slightly with solvents (e.g., CDCl3 vs. DMSO-d6); ensure consistent reporting conditions .

- Peer Review : Publish raw spectral data in supplementary materials for transparency .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.